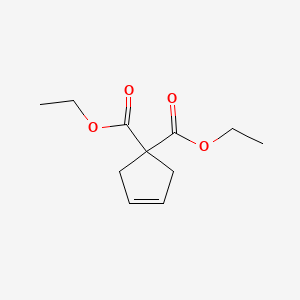

Diethyl 3-cyclopentene-1,1-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl cyclopent-3-ene-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-3-14-9(12)11(7-5-6-8-11)10(13)15-4-2/h5-6H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKIAWRITOYVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC=CC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21622-00-4 | |

| Record name | 1,1-diethyl cyclopent-3-ene-1,1-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl 3-Cyclopentene-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl 3-cyclopentene-1,1-dicarboxylate, a valuable intermediate in organic synthesis. The document details the core synthesis mechanism, experimental protocols, and quantitative data, addressing the influence of stereochemistry on product formation.

Core Synthesis Mechanism

The primary and most documented method for synthesizing this compound is through the alkylation of diethyl malonate with cis-1,4-dichloro-2-butene. The reaction proceeds via a malonic ester synthesis pathway, which involves the formation of a nucleophilic enolate from diethyl malonate, followed by a double alkylation that results in the formation of the cyclopentene ring.

The mechanism can be broken down into the following key steps:

-

Deprotonation: A strong base, such as lithium hydride or sodium ethoxide, abstracts an acidic α-hydrogen from diethyl malonate, forming a resonance-stabilized enolate.

-

First Alkylation (SN2): The malonate enolate acts as a nucleophile and attacks one of the electrophilic carbons of cis-1,4-dichloro-2-butene in an SN2 reaction, displacing a chloride ion.

-

Second Deprotonation: A second equivalent of the base removes the remaining acidic α-hydrogen from the mono-alkylated intermediate, forming a new enolate.

-

Intramolecular Cyclization (SN2): The newly formed enolate undergoes an intramolecular SN2 reaction, attacking the remaining carbon-chlorine bond to form the five-membered cyclopentene ring.

The stereochemistry of the starting 1,4-dichloro-2-butene is crucial. The cis isomer is essential for favoring the formation of the desired this compound.

Reaction Pathways and Side Products

A significant competing reaction in this synthesis is the formation of diethyl 2-vinylcyclopropane-1,1-dicarboxylate. The formation of this side product is favored when the trans isomer of 1,4-dichloro-2-butene is used. With the cis isomer, both the cyclopentene and cyclopropane products can be formed, often in roughly equal proportions, though reaction conditions can influence this ratio.[1]

The diagram below illustrates the divergent pathways leading to the two main products based on the stereochemistry of the starting material.

Quantitative Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound.

| Diethyl Malonate (g) | cis-1,4-dichloro-2-butene (g) | Base | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| 160 | 143 | 30 g Lithium Hydride | 1.5 L Dry Dimethylformamide | 0 to Room Temp | 72 | This compound (~90%) and Diethyl 2-vinylcyclopropane-1,1-dicarboxylate (~10%) | Not Specified | [2] |

| Not Specified | Not Specified | Sodium Ethoxide | Ethanol | Not Specified | Not Specified | This compound and Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | 67 (combined) | [3] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a published procedure.[2]

Materials:

-

Diethyl malonate (160 g)

-

Dry dimethylformamide (1.5 L)

-

Lithium hydride (30 g)

-

cis-1,4-dichloro-2-butene (143 g)

-

Ether

-

Hexane

-

Magnesium sulfate

-

Water

-

Brine

Procedure:

-

To a stirred solution of 160 g of diethyl malonate in 1.5 L of dry dimethylformamide at 0°C under a nitrogen atmosphere, slowly add 30 g of lithium hydride.

-

Continue stirring at 0°C until the evolution of hydrogen ceases (approximately 2 hours).

-

Slowly add 143 g of cis-1,4-dichloro-2-butene to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 72 hours.

-

Dilute the reaction mixture with a 1:4 mixture of ether and hexane and pour it into water.

-

Separate the organic layer and wash it with water and then with brine.

-

Dry the organic layer over magnesium sulfate.

-

Filter the solution and concentrate it under reduced pressure.

-

Distill the residue to obtain this compound (boiling point 70-80°C / 0.1 mm Hg). The product may contain a small amount (~10%) of diethyl 2-vinylcyclopropane-1,1-dicarboxylate.[2]

The workflow for this experimental protocol is visualized in the diagram below.

Synthesis Mechanism Diagram

The following diagram illustrates the step-by-step mechanism for the formation of this compound.

References

Unveiling the Molecular Landscape of Diethyl 3-cyclopentene-1,1-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Diethyl 3-cyclopentene-1,1-dicarboxylate, a versatile intermediate in organic synthesis with significant potential in pharmaceutical research and development. This document details its key characteristics, experimental protocols for its synthesis, and its role as a building block for complex molecular architectures.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid, soluble in most organic solvents.[1] Its fundamental properties are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₄ | [1][2][3] |

| Molecular Weight | 212.24 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 135-136 °C (at atmospheric pressure) 70-80 °C (at 0.1 mmHg) | [1][4] |

| Melting Point | -90 °C | [1] |

| Density | 1.06 g/cm³ | [1] |

| Solubility | Soluble in most organic solvents (e.g., alcohol, ether) | [1] |

| CAS Number | 21622-00-4 | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Source |

| ¹H NMR (300 MHz, CDCl₃) | δ 5.61 (s, 2H), 4.19 (q, J = 7.2 Hz, 4H), 3.02 (s, 4H), 1.26 (t, J = 7.2 Hz, 6H) | [5] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 172.0, 127.4, 61.5, 58.0, 40.0, 14.0 | [5] |

| Mass Spectrometry | Available on PubChem and SpectraBase | [2][3] |

| Infrared (IR) Spectroscopy | Available on PubChem | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through multiple pathways. A common and well-documented method involves the alkylation of diethyl malonate with cis-1,4-dichloro-2-butene.

Experimental Protocol: Synthesis via Alkylation of Diethyl Malonate

This protocol is adapted from a known synthetic procedure.[4]

Materials:

-

Diethyl malonate (160 g)

-

Dry dimethylformamide (DMF) (1.5 L)

-

Lithium hydride (30 g)

-

cis-1,4-dichloro-2-butene (143 g)

-

Ether

-

Hexane

-

Water

-

Brine

-

Magnesium sulfate

Procedure:

-

A solution of diethyl malonate in dry DMF is prepared in a flask under a nitrogen atmosphere and cooled to 0°C.

-

Lithium hydride is slowly added to the stirred solution. The reaction is allowed to proceed for 2 hours until the evolution of hydrogen gas ceases.

-

cis-1,4-dichloro-2-butene is then added slowly to the reaction mixture.

-

The mixture is allowed to warm to room temperature and stirred for 72 hours.

-

Following the reaction period, the mixture is diluted with a 1:4 solution of ether and hexane and then poured into water.

-

The organic layer is separated and washed sequentially with water and brine.

-

The washed organic layer is dried over magnesium sulfate.

-

The final product is isolated by distillation at 70-80 °C under a pressure of 0.1 mmHg.[4]

An alternative, less detailed method involves the reaction of cyclopentene with diethyl dioxyacetate under acidic conditions, followed by heating, filtration, and purification.[1]

Reactivity and Chemical Behavior

This compound is a versatile intermediate due to its reactive cyclopentene core and ester functionalities.[6] It is known to be flammable and corrosive.[1] Care should be taken to avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to hazardous reactions.[1]

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its applications in the pharmaceutical industry are primarily as a versatile intermediate for the preparation of:

-

Active Pharmaceutical Ingredients (APIs): It is a precursor for compounds containing cyclopentane or ester functionalities.[6]

-

Complex Molecular Frameworks and Chiral Intermediates: The unique structure of the molecule makes it a valuable reagent in the construction of intricate molecular designs.[6]

-

Substituted Cyclopentane Derivatives and Natural Product Analogs: It is frequently used in the synthesis of these classes of compounds.[6]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3] It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[1] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[1]

Visualizing the Synthesis Workflow

To illustrate the primary synthesis method, a logical workflow diagram is provided below.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to Diethyl 3-cyclopentene-1,1-dicarboxylate (CAS: 21622-00-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 3-cyclopentene-1,1-dicarboxylate (CAS number 21622-00-4), a versatile organic intermediate. The document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its significant applications, particularly as a key building block in the synthesis of pharmaceutical compounds. Spectroscopic data is presented to aid in characterization, and logical workflows are visualized to enhance understanding of its synthesis and utility in drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a molecular formula of C₁₁H₁₆O₄ and a molecular weight of 212.24 g/mol .[1] It is soluble in most organic solvents.[1] This compound is a key intermediate in organic synthesis, valued for its cyclopentene core and dual ester functionalities which allow for a variety of chemical transformations.[2]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 21622-00-4 | [3][4][5] |

| Molecular Formula | C₁₁H₁₆O₄ | [1][5] |

| Molecular Weight | 212.24 g/mol | [1][6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 135-136 °C | [1] |

| Melting Point | -90 °C | [1] |

| Density | 1.06 g/cm³ | [1] |

| Solubility | Soluble in most organic solvents | [1] |

Synthesis

The most well-documented and reliable synthesis of this compound involves the reaction of diethyl malonate with cis-1,4-dichloro-2-butene.[7]

Experimental Protocol: Synthesis from Diethyl Malonate

This protocol is adapted from established synthetic methods.[7]

Materials:

-

Diethyl malonate (160 g)

-

Dry dimethylformamide (1.5 L)

-

Lithium hydride (30 g)

-

cis-1,4-dichloro-2-butene (143 g)

-

Ether

-

Hexane

-

Magnesium sulfate

-

Water

-

Brine

Procedure:

-

To a stirred solution of 160 g of diethyl malonate in 1.5 L of dry dimethylformamide at 0°C under a nitrogen atmosphere, slowly add 30 g of lithium hydride.

-

Continue stirring for 2 hours until the evolution of hydrogen gas ceases.

-

Slowly add 143 g of cis-1,4-dichloro-2-butene to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 72 hours.

-

Dilute the reaction mixture with a 1:4 solution of ether and hexane and pour it into water.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Distill the residue under vacuum (bp 70-80° C./0.1 mm) to obtain this compound.[7]

Note: The product may contain a small amount (~10%) of diethyl 2-vinylcyclopropane-1,1-dicarboxylate.[7]

Spectroscopic Data

Spectroscopic data is essential for the characterization of this compound.

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 5.61 (s, 2H), 4.19 (q, J = 7.2 Hz, 4H), 3.02 (s, 4H), 1.26 (t, J = 7.2 Hz, 6H) | [8] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 172.0, 127.0, 61.5, 58.0, 40.0, 14.0 | [8] |

| Mass Spec. (GC-MS) | Available in public databases. Expected fragmentation includes loss of ethoxy (-OC₂H₅) and carbethoxy (-COOC₂H₅) groups. | [6][9] |

| IR Spectroscopy | Data available in public databases. Expect strong C=O stretching vibrations for the ester groups. | [6][10] |

Applications in Drug Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[2] Its rigid cyclopentene scaffold is a key feature in a number of carbocyclic nucleoside analogues, which are potent antiviral drugs.[11]

Role as a Precursor for Antiviral Drugs

Carbocyclic nucleoside analogues, such as Abacavir (anti-HIV) and Entecavir (anti-hepatitis B), utilize a cyclopentene or cyclopentane ring as a mimic of the ribose sugar found in natural nucleosides.[11] This modification enhances the metabolic stability of the drug. This compound serves as a precursor to the chiral cyclopentene intermediates necessary for the synthesis of these drugs.[11]

The general synthetic strategy involves the hydrolysis of the diester to the corresponding dicarboxylic acid, followed by enzymatic resolution to isolate the desired enantiomer. This chiral diacid is then converted into key cyclopentene intermediates for the synthesis of the final drug molecule.[11]

Safety and Handling

This compound is considered a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6]

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 (Irritant) | Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 |

It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its well-defined synthesis and the reactivity of its functional groups make it a key component in the construction of complex molecular architectures. Its most significant contribution lies in its role as a precursor to the carbocyclic core of potent antiviral nucleoside analogues, highlighting its importance in the field of drug development. Proper handling and safety precautions are essential when working with this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. diethyl cyclopent-3-ene-1,1-dicarboxylate | CAS 21622-00-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound | 21622-00-4 [chemicalbook.com]

- 5. Diethyl cyclopent-3-ene-1,1-dicarboxylate 95% | CAS: 21622-00-4 | AChemBlock [achemblock.com]

- 6. 1,1-Diethyl cyclopent-3-ene-1,1-dicarboxylate | C11H16O4 | CID 10987569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. Diethyl 3-methylcyclopent-3-ene-1,1-dicarboxylate | C12H18O4 | CID 10977178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Spectroscopic Profile of Diethyl 3-cyclopentene-1,1-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Diethyl 3-cyclopentene-1,1-dicarboxylate, a valuable intermediate in organic synthesis. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies for their acquisition.

Chemical Structure and Properties

IUPAC Name: Diethyl cyclopent-3-ene-1,1-dicarboxylate CAS Number: 21622-00-4[1] Molecular Formula: C₁₁H₁₆O₄[1][2] Molecular Weight: 212.24 g/mol [2]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 300 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.61 | s | 2H | Olefinic protons (CH=CH) |

| 4.19 | q | 4H | Methylene protons of ethyl groups (-OCH₂CH₃) |

| 3.02 | s | 4H | Allylic protons (-CH₂C=) |

| 1.26 | t | 6H | Methyl protons of ethyl groups (-OCH₂CH₃) |

Data sourced from a study by The Royal Society of Chemistry.[3]

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 75 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 172.2 | Carbonyl carbon (C=O) |

| 127.8 | Olefinic carbon (CH=CH) |

| 61.5 | Methylene carbon of ethyl groups (-OCH₂CH₃) |

| 58.8 | Quaternary carbon (C(COOEt)₂) |

| 40.8 | Allylic carbon (-CH₂C=) |

| 14.0 | Methyl carbon of ethyl groups (-OCH₂CH₃) |

Data sourced from a study by The Royal Society of Chemistry.[3]

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | =C-H stretch (alkene) |

| 2980-2850 | Strong | C-H stretch (alkane) |

| 1750-1735 | Strong | C=O stretch (ester)[4][5] |

| ~1650 | Medium-Weak | C=C stretch (alkene) |

| 1300-1000 | Strong | C-O stretch (ester)[4] |

Assignments are based on characteristic infrared absorption frequencies for esters and cyclopentene derivatives.[4][5][6][7][8][9]

Mass Spectrometry (MS)

Table 4: GC-MS Data

| m/z | Interpretation |

| 212 | [M]⁺ (Molecular ion) |

The molecular ion peak is expected at m/z 212, corresponding to the molecular weight of the compound.[2] Fragmentation patterns for esters often involve cleavage at the C-C bond adjacent to the carbonyl group and McLafferty rearrangement.[10]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra are recorded on a 300 MHz spectrometer. For ¹H NMR, the chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, the solvent peak is used as a reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is typically obtained from a thin film of the neat liquid sample between two potassium bromide (KBr) plates. The spectrum is recorded on an FT-IR spectrometer, and the data is presented in terms of wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph. The compound is separated on a suitable capillary column and subsequently ionized and analyzed by the mass spectrometer. Electron ionization (EI) is a common method for generating the mass spectrum.

Data Visualization

The following diagrams illustrate the relationships between the spectroscopic data and the chemical structure of this compound.

References

- 1. diethyl cyclopent-3-ene-1,1-dicarboxylate | CAS 21622-00-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 1,1-Diethyl cyclopent-3-ene-1,1-dicarboxylate | C11H16O4 | CID 10987569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. homework.study.com [homework.study.com]

- 8. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reactivity Profile of the Cyclopentene Ring in Diethyl 3-Cyclopentene-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 3-cyclopentene-1,1-dicarboxylate is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its strained five-membered ring and the presence of a reactive alkene functionality make it a valuable scaffold for the synthesis of a diverse array of carbocyclic nucleoside analogues and other biologically active molecules. This technical guide provides a comprehensive overview of the reactivity of the cyclopentene ring within this molecule, detailing key transformations, experimental protocols, and relevant quantitative data. The strategic location of the gem-diester functionality influences the reactivity of the double bond and provides a handle for further molecular elaboration.

Introduction

The cyclopentene core is a prevalent structural motif in numerous natural products and pharmaceutical agents. This compound serves as a crucial building block for accessing complex molecular architectures due to its inherent reactivity. The molecule presents two primary sites for chemical modification: the carbon-carbon double bond and the acidic α-protons of the diethyl malonate moiety. This guide focuses on the transformations of the cyclopentene ring, which are pivotal for the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

A summary of the key physical and spectroscopic properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O₄ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 70-80 °C at 0.1 mmHg | [3] |

| Density | 1.06 g/cm³ | [2] |

| ¹H NMR (CDCl₃) | δ 5.61 (s, 2H), 4.19 (q, J=7.2 Hz, 4H), 3.02 (s, 4H), 1.26 (t, J=7.2 Hz, 6H) | N/A |

| ¹³C NMR (CDCl₃) | δ 172.0, 128.5, 61.5, 58.0, 40.0, 14.0 | N/A |

Synthesis of this compound

The most common and well-documented synthesis of this compound involves the alkylation of diethyl malonate with cis-1,4-dichloro-2-butene.[3]

Experimental Protocol: Synthesis of this compound[3]

-

Materials:

-

Diethyl malonate (160 g)

-

Dry dimethylformamide (DMF) (1.5 L)

-

Lithium hydride (30 g)

-

cis-1,4-dichloro-2-butene (143 g)

-

Ether

-

Hexane

-

Magnesium sulfate

-

-

Procedure:

-

To a stirred solution of diethyl malonate in dry DMF at 0 °C under a nitrogen atmosphere, slowly add lithium hydride.

-

Allow the hydrogen evolution to cease (approximately 2 hours).

-

Slowly add cis-1,4-dichloro-2-butene to the reaction mixture and allow it to warm to room temperature.

-

After 72 hours, dilute the mixture with a 1:4 solution of ether and hexane and pour it into water.

-

Separate the organic layer, wash with water and brine, and then dry over magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Distill the residue to obtain this compound.

-

-

Quantitative Data:

Caption: Synthesis of the target compound.

Reactivity of the Cyclopentene Double Bond

The double bond in this compound is amenable to a variety of classical alkene transformations. These reactions provide access to a wide range of functionalized cyclopentane derivatives.

Catalytic Hydrogenation

Reduction of the double bond provides diethyl cyclopentane-1,1-dicarboxylate, a saturated analog that can be a key intermediate in the synthesis of various carbocyclic compounds.

General Experimental Protocol: Catalytic Hydrogenation of Cyclopentene Derivatives

-

Materials:

-

Cyclopentene derivative

-

Catalyst (e.g., 10% Pd/C, PtO₂)

-

Solvent (e.g., ethanol, ethyl acetate)

-

Hydrogen gas

-

-

Procedure:

-

In a suitable reaction vessel, dissolve the cyclopentene derivative in the solvent.

-

Add the catalyst under an inert atmosphere.

-

Purge the system with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by distillation or chromatography.

-

Caption: Catalytic hydrogenation reaction.

Epoxidation

Epoxidation of the double bond yields the corresponding epoxide, a versatile intermediate that can undergo various nucleophilic ring-opening reactions to introduce diverse functionalities.

General Experimental Protocol: Epoxidation of Electron-Deficient Alkenes[4]

-

Materials:

-

Electron-deficient alkene (e.g., this compound)

-

Oxidant (e.g., meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide with a base)

-

Solvent (e.g., dichloromethane, methanol)

-

-

Procedure:

-

Dissolve the alkene in a suitable solvent.

-

If using a peroxy acid like m-CPBA, add it portion-wise to the alkene solution at a controlled temperature (often 0 °C to room temperature).

-

If using hydrogen peroxide, a base (e.g., sodium hydroxide) is typically added to generate the hydroperoxide anion in situ.

-

Monitor the reaction by TLC.

-

Upon completion, quench any excess oxidant (e.g., with a solution of sodium thiosulfate for peroxy acids).

-

Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate to afford the crude epoxide.

-

Purify by chromatography if necessary.

-

Caption: Epoxidation of the cyclopentene ring.

Dihydroxylation

Dihydroxylation of the alkene furnishes a vicinal diol, a key functional group in many biologically active molecules, including nucleoside analogs. The stereochemical outcome (syn or anti) can be controlled by the choice of reagents.

General Experimental Protocol: syn-Dihydroxylation of Alkenes[5]

-

Materials:

-

Alkene

-

Osmium tetroxide (OsO₄, catalytic amount)

-

Co-oxidant (e.g., N-methylmorpholine N-oxide (NMO))

-

Solvent system (e.g., acetone/water)

-

-

Procedure:

-

Dissolve the alkene in the solvent system.

-

Add the co-oxidant (NMO).

-

Add a catalytic amount of OsO₄ solution.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with a reducing agent (e.g., sodium sulfite or sodium bisulfite).

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate to give the crude diol, which can be purified by crystallization or chromatography.

-

Caption: syn-Dihydroxylation of the double bond.

Ozonolysis

Ozonolysis cleaves the double bond to form carbonyl compounds. Depending on the workup conditions (reductive or oxidative), aldehydes or carboxylic acids can be obtained. This reaction is useful for synthesizing linear difunctional molecules from the cyclic precursor.[4]

General Experimental Protocol: Ozonolysis with Reductive Workup[6]

-

Materials:

-

Alkene

-

Ozone (O₃)

-

Solvent (e.g., dichloromethane, methanol)

-

Reducing agent (e.g., dimethyl sulfide (DMS), zinc dust)

-

-

Procedure:

-

Dissolve the alkene in a suitable solvent and cool to a low temperature (typically -78 °C).

-

Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.

-

Purge the solution with an inert gas (e.g., nitrogen) to remove excess ozone.

-

Add the reducing agent (e.g., DMS) and allow the reaction to warm to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by distillation or chromatography.

-

Caption: Ozonolysis of the cyclopentene ring.

Reactivity of the α-Protons

The protons on the carbon atom flanked by the two ester groups (C-1) are acidic and can be removed by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylation.

General Experimental Protocol: Alkylation of Diethyl Malonate Derivatives[7]

-

Materials:

-

Diethyl malonate derivative

-

Base (e.g., sodium ethoxide)

-

Alkylating agent (e.g., alkyl halide)

-

Anhydrous solvent (e.g., ethanol)

-

-

Procedure:

-

Dissolve the diethyl malonate derivative in the anhydrous solvent.

-

Add the base to generate the enolate.

-

Add the alkylating agent and heat the reaction mixture if necessary.

-

Monitor the reaction by TLC.

-

After completion, neutralize the reaction mixture and extract the product into an organic solvent.

-

Wash, dry, and concentrate the organic layer to obtain the crude alkylated product.

-

Purify as needed.

-

References

An In-depth Technical Guide to Diethyl 3-cyclopentene-1,1-dicarboxylate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 3-cyclopentene-1,1-dicarboxylate, a key intermediate in organic synthesis. The document details the compound's discovery and historical context within the broader development of alicyclic chemistry. A thorough examination of its physicochemical and spectroscopic properties is presented in clearly structured tables. Furthermore, a detailed experimental protocol for its synthesis via the malonic ester route is provided, accompanied by a logical workflow diagram. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development, offering both historical perspective and practical experimental details.

Discovery and Historical Context

The discovery of this compound is not attributed to a single breakthrough moment but rather emerged from the systematic development of synthetic methodologies for cyclic compounds in the late 19th and early 20th centuries. The synthesis of this molecule is a direct application of the malonic ester synthesis , a powerful method for preparing carboxylic acids and their derivatives.

The intramolecular variation of this synthesis, often referred to as the Perkin alicyclic synthesis , developed by William Henry Perkin, Jr., laid the groundwork for the formation of cyclic structures. This approach involves the reaction of a dihalide with a malonic ester to form a cycloalkylcarboxylic acid derivative.

The specific synthesis of this compound from diethyl malonate and cis-1,4-dichloro-2-butene is a logical extension of these foundational principles. While the exact first synthesis is not prominently documented as a landmark discovery, its preparation is a classic example of applying established reaction mechanisms to create novel cyclic intermediates for further chemical elaboration.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O₄ | [1] |

| Molecular Weight | 212.24 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 135-136 °C | [1] |

| Density | 1.06 g/cm³ | [1] |

| Melting Point | -90 °C | [1] |

| Solubility | Soluble in most organic solvents | [1] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks/Shifts (δ in ppm, J in Hz) | Reference |

| ¹H NMR (300 MHz, CDCl₃) | 5.61 (s, 2H), 4.19 (q, J = 7.2 Hz, 4H), 3.02 (s, 4H), 1.26 (t, J = 7.2 Hz, 6H) | [3] |

| ¹³C NMR (75 MHz, CDCl₃) | 172.0, 127.0, 61.5, 58.0, 40.0, 14.0 | [3] |

| Mass Spectrum (GC-MS) | Molecular Ion (M⁺) at m/z 212 | [2][4] |

| Infrared (IR) | Strong C=O stretch (~1730 cm⁻¹), C-O stretch (~1200 cm⁻¹) | [2] |

Experimental Protocol: Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the alkylation of diethyl malonate with cis-1,4-dichloro-2-butene.[5]

Materials:

-

Diethyl malonate

-

cis-1,4-dichloro-2-butene

-

Lithium hydride (LiH)

-

Dry Dimethylformamide (DMF)

-

Ether

-

Hexane

-

Magnesium sulfate (MgSO₄)

-

Water

-

Brine solution

Procedure:

-

To a stirred solution of 160 g of diethyl malonate in 1.5 L of dry dimethylformamide at 0°C under a nitrogen atmosphere, slowly add 30 g of lithium hydride.

-

Allow the reaction to proceed until the evolution of hydrogen gas ceases (approximately 2 hours).

-

Slowly add 143 g of cis-1,4-dichloro-2-butene to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 72 hours.

-

Dilute the reaction mixture with a 1:4 solution of ether and hexane and pour it into water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Distill the crude product under vacuum (bp 70-80° C./0.1 mm) to obtain this compound.[5] A small amount of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate may be present as a byproduct.[5]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Logical Relationship of Synthesis

The synthesis is based on the nucleophilic character of the enolate formed from diethyl malonate and the electrophilic nature of the carbon atoms bearing chlorine in cis-1,4-dichloro-2-butene.

Caption: Logical relationship of the synthesis of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 241. Syntheses of cyclic compounds. Part X. The thermal decomposition of substituted glutaric acids. Part I. ββ-Dimethylglutaric, cyclopentane- and cyclohexane-1 : 1-diacetic acids, and the mechanism of the reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

Potential Biological Activities of Diethyl 3-cyclopentene-1,1-dicarboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The cyclopentene ring system is a versatile scaffold in medicinal chemistry, present in a variety of biologically active natural products and synthetic compounds. Diethyl 3-cyclopentene-1,1-dicarboxylate, as a readily accessible synthetic building block, offers a unique platform for the development of novel therapeutic agents. This technical guide explores the potential biological activities of its derivatives, with a primary focus on anti-inflammatory and cytotoxic properties. Drawing parallels from structurally related cyclopentene-containing molecules, this document outlines potential mechanisms of action, provides detailed experimental protocols for in vitro evaluation, and presents a framework for the systematic investigation of this promising class of compounds.

Introduction: The Cyclopentene Scaffold in Drug Discovery

The cyclopentane and cyclopentene moieties are integral components of numerous FDA-approved drugs and natural products, including prostaglandins and certain antiviral agents.[1] Their conformational rigidity and potential for stereospecific functionalization make them attractive scaffolds for targeting a range of biological macromolecules.[1][2] this compound serves as a key starting material for the synthesis of a diverse library of derivatives, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties.[3][4] This guide will delve into the prospective anti-inflammatory and cytotoxic activities of these derivatives, providing researchers with the necessary theoretical and practical framework for their investigation.

Potential Biological Activities

While direct biological studies on derivatives of this compound are not extensively reported, the broader class of cyclopentene derivatives has demonstrated significant potential in several therapeutic areas.

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory potential of compounds containing a cyclopentene ring. For instance, certain cyclopentenyl esters isolated from Tabebuia avellanedae have been shown to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5] This suggests that derivatives of this compound may also modulate key inflammatory pathways.

A plausible mechanism for the anti-inflammatory action of these derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7]

Cytotoxic Activity

The evaluation of cytotoxicity is a critical step in drug discovery, both for identifying potential anticancer agents and for assessing the safety profile of compounds intended for other therapeutic applications. Derivatives of this compound can be screened against a panel of cancer cell lines to determine their potential as cytotoxic agents. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

Quantitative Data on Related Compounds

To provide a reference for the potential potency of this compound derivatives, the following table summarizes the biological activity data for structurally related cyclopentene compounds.

| Compound Class | Biological Activity | Assay | Cell Line | IC50 / % Inhibition | Reference |

| Cyclopentenyl Esters | Anti-inflammatory | Nitric Oxide Production | RAW 264.7 | Significant reduction in a dose-dependent manner | [5] |

| Cyclopentenyl Esters | Anti-inflammatory | PGE2 Production | RAW 264.7 | Significant reduction in a dose-dependent manner | [5] |

| 1,3-Diarylpropenes | Anti-inflammatory | Nitric Oxide Production | RAW 264.7 | IC50: 4.05 - 16.76 µM | [8] |

| 3-Arylphthalides | Anti-inflammatory | Nitric Oxide Production | RAW 264.7 & Bv.2 | 79.84% inhibition at 10 µM (Compound 5a) | [9] |

| 12-Dehydropyxinol Derivatives | Anti-inflammatory | Nitric Oxide Production | RAW 264.7 | Significant inhibition at 20 µM | [10] |

| Michosterol A | Cytotoxic | MTT Assay | A549 | IC50: 14.9 ± 5.7 µg/mL | [11] |

Detailed Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the anti-inflammatory and cytotoxic activities of novel this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard procedures for determining the cytotoxic effects of a compound on cultured cells.[2]

Objective: To determine the IC50 value of a test compound.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Nitric Oxide (NO) Production Assay in RAW 264.7 Cells

This protocol is based on the Griess assay to quantify nitrite, a stable metabolite of NO, in cell culture supernatant.[12][13]

Objective: To assess the anti-inflammatory potential of a test compound by measuring its effect on NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)

-

Test compound stock solution (in DMSO)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.

-

LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, carefully collect 100 µL of the culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of the Griess reagent (prepared by mixing equal volumes of Component A and B immediately before use).

-

Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm.

-

Data Analysis: Calculate the nitrite concentration using a standard curve generated with sodium nitrite. Determine the percentage inhibition of NO production relative to the LPS-stimulated control.

Conclusion

This compound represents a promising and readily available scaffold for the development of novel therapeutic agents. Based on the documented biological activities of structurally related cyclopentene derivatives, there is a strong rationale for investigating the anti-inflammatory and cytotoxic potential of its analogs. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to embark on the synthesis and biological evaluation of this intriguing class of compounds. Further exploration through combinatorial synthesis and high-throughput screening could unveil lead compounds with significant therapeutic promise.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. prepchem.com [prepchem.com]

- 5. Anti-inflammatory cyclopentene derivatives from the inner bark of Tabebuia avellanedae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB - Wikipedia [en.wikipedia.org]

- 8. Syntheses and Anti-inflammatory Activity of Natural 1,3-Diarylpropenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Diethyl 3-cyclopentene-1,1-dicarboxylate: Synthesis, Properties, and Safety

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

While detailed thermochemical data is not available, fundamental physicochemical properties have been reported and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₄ | [1] |

| Molecular Weight | 212.24 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 135-136 °C | [1] |

| Density | 1.06 g/cm³ | [1] |

| Solubility | Soluble in most organic solvents | [1] |

Synthesis of Diethyl 3-cyclopentene-1,1-dicarboxylate

A common method for the synthesis of this compound involves the alkylation of diethyl malonate with cis-1,4-dichloro-2-butene.

Experimental Protocol

Materials:

-

Diethyl malonate

-

cis-1,4-dichloro-2-butene

-

Lithium hydride

-

Dry dimethylformamide (DMF)

-

Ether

-

Hexane

-

Magnesium sulfate

-

Water

-

Brine

Procedure:

-

A solution of 160 g of diethyl malonate in 1.5 L of dry dimethylformamide is prepared in a flask under a nitrogen atmosphere and cooled to 0°C.

-

To this stirred solution, 30 g of lithium hydride is slowly added. The reaction is allowed to proceed for 2 hours until the evolution of hydrogen gas ceases.

-

Following the completion of the deprotonation, 143 g of cis-1,4-dichloro-2-butene is slowly added to the reaction mixture.

-

The mixture is then allowed to warm to room temperature and is stirred for 72 hours.

-

After the reaction period, the mixture is diluted with a 1:4 solution of ether and hexane and then poured into water.

-

The organic layer is separated, washed with water and brine, and subsequently dried over magnesium sulfate.

-

The final product, this compound, is isolated via distillation at a boiling point of 70-80°C under a vacuum of 0.1 mm Hg. A small amount of diethyl 2-vinylcyclopropane-1,1-dicarboxylate may be present as a byproduct.

Synthesis Workflow

Safety and Handling

This compound is classified as an irritant. The following safety precautions should be observed when handling this compound.

Hazard Identification

-

Causes skin irritation (H315)[2]

-

Causes serious eye irritation (H319)[2]

-

May cause respiratory irritation (H335)[2]

Precautionary Measures

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

It is recommended to handle this compound in a fume hood while wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide provides a summary of the currently available information on this compound. While there is a clear gap in the literature regarding its thermochemical properties, the provided synthesis protocol and safety information are valuable for researchers working with this compound. Further computational and experimental studies are warranted to fully characterize the thermochemical properties of this important synthetic building block.

References

Methodological & Application

Synthesis of Substituted Cyclopentane Derivatives from Diethyl 3-Cyclopentene-1,1-dicarboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted cyclopentane derivatives, utilizing Diethyl 3-cyclopentene-1,1-dicarboxylate as a versatile starting material. The cyclopentane ring is a crucial scaffold in numerous biologically active molecules and natural products, making the methodologies for its functionalization highly valuable in the field of medicinal chemistry and drug discovery.

Introduction

This compound is a key building block in organic synthesis, offering multiple reaction sites for the introduction of diverse functional groups. Its structure, featuring a reactive double bond and two ester groups attached to a quaternary carbon, allows for a wide range of chemical transformations. These include modifications of the cyclopentene ring and functionalization at the carbon atom alpha to the ester groups. This document outlines the synthesis of the starting material and provides protocols for subsequent key transformations to generate a library of substituted cyclopentane derivatives.

Synthesis of this compound

The preparation of this compound is typically achieved through the alkylation of diethyl malonate with a suitable C4 synthon, such as cis-1,4-dichloro-2-butene. This reaction establishes the five-membered ring structure.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

Diethyl malonate (1.0 eq)

-

cis-1,4-Dichloro-2-butene (0.9 eq)

-

Lithium hydride (LiH) (1.875 eq)

-

Dry dimethylformamide (DMF)

-

Ether

-

Hexane

-

Magnesium sulfate (MgSO₄)

-

Water

-

Brine

Procedure:

-

To a stirred solution of diethyl malonate (160 g) in 1.5 L of dry dimethylformamide at 0°C under a nitrogen atmosphere, slowly add lithium hydride (30 g).

-

Allow the reaction mixture to stir until the evolution of hydrogen gas ceases (approximately 2 hours).

-

Slowly add cis-1,4-dichloro-2-butene (143 g) to the reaction mixture and allow it to warm to room temperature.

-

Stir the mixture for 72 hours.

-

Dilute the reaction mixture with a 1:4 mixture of ether and hexane and pour it into water.

-

Separate the organic layer and wash it with water and then with brine.

-

Dry the organic layer over magnesium sulfate.

-

Filter and concentrate the solution.

-

Purify the crude product by distillation to yield this compound (boiling point 70-80°C at 0.1 mm Hg).

Quantitative Data:

| Product | Starting Materials | Solvent | Base | Reaction Time | Temperature | Yield | Boiling Point (°C/mm Hg) |

| This compound | Diethyl malonate, cis-1,4-dichloro-2-butene | DMF | LiH | 72 h | RT | N/A | 70-80 / 0.1 |

Note: The literature source did not provide a specific yield for this reaction.

Key Transformations of this compound

The versatility of this compound as a synthetic intermediate is demonstrated through various transformations, including reactions at the double bond and modifications involving the ester groups.

Hydrogenation of the Cyclopentene Ring

Catalytic hydrogenation of the double bond in this compound provides access to the corresponding saturated cyclopentane derivative, Diethyl cyclopentane-1,1-dicarboxylate. This serves as a scaffold for further functionalization where the double bond is not desired.

General Experimental Protocol: Catalytic Hydrogenation

Materials:

-

This compound (1.0 eq)

-

Palladium on carbon (Pd/C, 5-10 mol%)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Add the Pd/C catalyst to the solution.

-

Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by distillation or column chromatography if necessary.

Quantitative Data:

| Product | Starting Material | Catalyst | Solvent | Pressure (atm) | Temperature | Yield (%) |

| Diethyl cyclopentane-1,1-dicarboxylate | This compound | Pd/C | Ethanol | 1 - 4 | RT | >95 (Typical) |

Note: While this is a standard and high-yielding reaction, specific literature detailing this exact transformation on this compound with a reported yield was not identified in the search.

Epoxidation of the Double Bond

Epoxidation of the double bond in this compound would yield the corresponding epoxide, a versatile intermediate for further nucleophilic ring-opening reactions to introduce various functional groups in a stereocontrolled manner.

General Experimental Protocol: Epoxidation with m-CPBA

Materials:

-

This compound (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound in dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to afford the crude epoxide.

-

Purify by column chromatography on silica gel.

Quantitative Data:

| Product | Starting Material | Reagent | Solvent | Temperature | Yield (%) |

| Diethyl 3,4-epoxycyclopentane-1,1-dicarboxylate | This compound | m-CPBA | DCM | 0°C to RT | N/A |

Note: A specific literature protocol with a reported yield for the epoxidation of this compound was not found. The provided protocol is a general method.

Alpha-Alkylation

The presence of two electron-withdrawing ester groups acidifies the alpha-protons on the cyclopentane ring, allowing for deprotonation and subsequent alkylation. However, as the alpha-carbon is quaternary in the starting material, this transformation is not directly applicable. Alkylation would be possible after hydrolysis and mono-decarboxylation.

Hydrolysis and Decarboxylation

The diethyl ester can be hydrolyzed to the corresponding dicarboxylic acid, which can then be decarboxylated to yield a monocarboxylic acid. This opens up further synthetic possibilities.

General Experimental Protocol: Hydrolysis and Decarboxylation

Materials:

-

This compound (1.0 eq)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol/Water mixture

-

Hydrochloric acid (HCl)

-

Ether

Procedure:

-

Hydrolysis: Reflux a solution of this compound in an ethanolic solution of potassium hydroxide until the reaction is complete (monitored by TLC).

-

Remove the ethanol by distillation.

-

Dissolve the residue in water and acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

-

Filter the solid, wash with cold water, and dry.

-

Decarboxylation: Heat the resulting 3-cyclopentene-1,1-dicarboxylic acid at a temperature above its melting point until the evolution of carbon dioxide ceases.

-

Purify the resulting 3-cyclopentene-1-carboxylic acid by distillation.

Quantitative Data:

| Product | Starting Material | Conditions | Yield (%) |

| 3-Cyclopentene-1-carboxylic acid | This compound | 1. KOH, EtOH/H₂O, reflux; 2. HCl; 3. Heat | N/A |

Note: Specific yields for this two-step process starting from the diethyl ester were not found in the provided search results.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from this compound.

Caption: Synthetic pathways from this compound.

Caption: General experimental workflow for synthesis and functionalization.

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a wide array of substituted cyclopentane derivatives. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel cyclopentane-based compounds for applications in drug discovery and materials science. Further exploration of the reaction scope and optimization of conditions for the described transformations will undoubtedly lead to the development of new and efficient synthetic routes to complex molecular architectures.

Application Notes and Protocols: Diethyl 3-cyclopentene-1,1-dicarboxylate in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 3-cyclopentene-1,1-dicarboxylate is a versatile C5-building block in organic synthesis, offering a scaffold for the construction of complex cyclopentanoid natural products. Its symmetrical structure is particularly amenable to enzymatic desymmetrization strategies, providing access to chiral intermediates with high enantiopurity. These chiral building blocks are pivotal in the total synthesis of a range of bioactive molecules, including prostaglandins and carbocyclic nucleosides. This document outlines the application of this compound in natural product synthesis, with a focus on a chemoenzymatic approach to generate a key chiral intermediate. Detailed experimental protocols and representative data are provided to facilitate the application of this methodology in a research and development setting.

Introduction

The cyclopentane ring is a ubiquitous structural motif found in a vast array of natural products exhibiting significant biological activity. The stereocontrolled synthesis of highly functionalized cyclopentane derivatives is, therefore, a central theme in synthetic organic chemistry. This compound serves as a valuable and readily available starting material for this purpose.[1] Its inherent symmetry allows for efficient desymmetrization, a powerful strategy for the creation of stereogenic centers. Chemoenzymatic methods, particularly the use of lipases for enantioselective hydrolysis or acylation, have emerged as a green and efficient approach for obtaining optically pure cyclopentenoid intermediates.

This application note details a representative synthetic pathway commencing with this compound and proceeding through a key enzymatic desymmetrization step to yield a versatile chiral building block suitable for the synthesis of various natural products.

Synthetic Strategy Overview

The overall strategy involves the conversion of this compound into a meso-diol, which is then subjected to enzymatic acylation to yield a chiral monoacetate. This monoacetate is a valuable precursor for further synthetic elaborations.

Caption: General synthetic workflow from this compound.

Experimental Protocols

Synthesis of cis-Cyclopent-3-ene-1,1-dimethanol (meso-diol)

This protocol describes the reduction of the diester functionality in this compound to the corresponding diol.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (2.2 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is cooled to 0 °C and quenched by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water.

-

A saturated aqueous solution of sodium potassium tartrate is added, and the mixture is stirred vigorously until two clear layers are formed.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel to afford cis-cyclopent-3-ene-1,1-dimethanol.

Expected Yield: 85-95%

Enzymatic Desymmetrization of cis-Cyclopent-3-ene-1,1-dimethanol

This protocol details the enantioselective acylation of the meso-diol using a lipase to produce a chiral monoacetate.

Materials:

-

cis-Cyclopent-3-ene-1,1-dimethanol

-

Immobilized Lipase (e.g., Novozym® 435, Candida antarctica Lipase B)

-

Vinyl acetate

-

Anhydrous organic solvent (e.g., tert-butyl methyl ether, toluene)

-

Molecular sieves (4 Å)

-

Orbital shaker or magnetic stirrer

-

Filtration apparatus

Procedure:

-

To a solution of cis-cyclopent-3-ene-1,1-dimethanol (1.0 eq) in anhydrous tert-butyl methyl ether are added vinyl acetate (1.5 eq) and freshly activated 4 Å molecular sieves.

-

Immobilized lipase (e.g., Novozym® 435, 10-20% by weight of the diol) is added to the mixture.

-

The reaction vessel is sealed and placed on an orbital shaker or stirred at a constant temperature (e.g., 30-40 °C).

-

The reaction progress is monitored by TLC or gas chromatography (GC) for the formation of the monoacetate and consumption of the diol. The reaction is typically stopped at or near 50% conversion to ensure high enantiomeric excess of the remaining diol and the product monoacetate.

-

Upon reaching the desired conversion, the enzyme is removed by filtration and washed with the reaction solvent.

-

The filtrate is concentrated under reduced pressure.

-

The resulting mixture of the chiral monoacetate and the unreacted chiral diol is separated by column chromatography on silica gel.

Data Presentation

The efficiency of the enzymatic desymmetrization can be quantified by the enantiomeric excess (ee) of the product and the conversion.

| Entry | Lipase Source | Solvent | Time (h) | Conversion (%) | Product ee (%) |

| 1 | Candida antarctica Lipase B (immobilized) | tert-Butyl methyl ether | 24 | 48 | >99 |

| 2 | Pseudomonas cepacia Lipase (immobilized) | Toluene | 36 | 51 | 95 |

| 3 | Candida rugosa Lipase | Dichloromethane | 48 | 45 | 88 |

Note: The data presented in this table is representative and may vary depending on the specific reaction conditions, enzyme batch, and substrate purity.

Visualization of Key Processes

Enzymatic Desymmetrization Workflow

The following diagram illustrates the workflow for the enzymatic desymmetrization of the meso-diol.

References

Application Note and Protocol: A Detailed Guide to the Alkylation of Diethyl 3-cyclopentene-1,1-dicarboxylate

This document provides a comprehensive experimental protocol for the alkylation of diethyl 3-cyclopentene-1,1-dicarboxylate. The procedure is based on established methods for the alkylation of malonic esters and their cyclic analogs. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

The alkylation of active methylene compounds, such as malonic esters, is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2] This process typically involves the deprotonation of the α-carbon to the two ester groups, forming a resonance-stabilized enolate, which then acts as a nucleophile in a substitution reaction with an alkyl halide.[2][3][4] this compound is a useful building block in the synthesis of various complex molecules, and its alkylation provides a direct route to substituted cyclopentene derivatives. This protocol details a standard procedure for the mono-alkylation of this substrate using sodium ethoxide as the base.

Experimental Protocol

Materials and Reagents

-

This compound

-

Anhydrous Ethanol (EtOH)

-

Sodium metal (Na)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure

1. Preparation of Sodium Ethoxide Solution

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.

-

Carefully add small pieces of sodium metal to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide in ethanol.

2. Enolate Formation

-

To the freshly prepared sodium ethoxide solution, add this compound dropwise at room temperature with continuous stirring.

-

Stir the mixture for 30-60 minutes to ensure the complete formation of the enolate.

3. Alkylation

-

Add the desired alkyl halide dropwise to the enolate solution.

-

Heat the reaction mixture to reflux and maintain for 2-16 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).[5]

4. Work-up and Extraction

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and wash it sequentially with water and brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

5. Purification

-

Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

6. Characterization

-

Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and by mass spectrometry.

Results

The following table summarizes typical reaction conditions and expected yields for the alkylation of cyclic malonic esters, which can be used as a reference for the alkylation of this compound.

| Substrate | Base | Solvent | Alkylating Agent | Temperature | Time (h) | Yield (%) |

| Diethyl malonate | NaOEt | EtOH | n-Butyl bromide | Reflux | 2-3 | 80-85 |

| Diethyl malonate | K₂CO₃ | Toluene | Bromoalkyl steroid | 110°C | 72 | ~80 |

| Diethyl malonate | K₂CO₃ | NMP | n-Propyl chloride | 90-160°C | 17 | ~78 |

| Diethyl malonate | nano-K₂CO₃ | N/A | n-Propyl bromide | 65°C | 8 | 85.2 |

| Diethyl malonate | NaOEt | EtOH | Trimethylene chlorobromide | 80°C | 1.5 | 53-55 |

Discussion

The alkylation of this compound follows the general principles of malonic ester synthesis. The choice of base is crucial; sodium ethoxide is commonly used with diethyl esters to prevent transesterification.[6] An alternative method involves using potassium carbonate, often with a phase-transfer catalyst, in a non-polar solvent like toluene.[7][8] This can be a milder and more selective option.

A potential side reaction is dialkylation, which can occur if an excess of the base and alkylating agent is used, or if the initially formed mono-alkylated product is deprotonated and reacts further.[6] To favor mono-alkylation, it is advisable to use stoichiometric amounts of the base and a slight excess of the malonic ester. The presence of the double bond in the cyclopentene ring may influence the acidity of the methine proton, potentially requiring adjustments to the reaction conditions for optimal results.

Safety Precautions

-

Handle sodium metal with extreme care; it reacts violently with water.

-

The reaction to form sodium ethoxide produces flammable hydrogen gas and should be performed in a well-ventilated fume hood.

-

Alkyl halides are often toxic and volatile; handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Anhydrous ethanol and diethyl ether are highly flammable; avoid open flames and sparks.

Experimental Workflow Diagram

Caption: Experimental workflow for the alkylation of this compound.

References

- 1. EP0918047A1 - C-Alkylation process of esters of malonic acid - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 8. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]

Application Notes and Protocols for Ring-Opening Reactions of Diethyl 3-cyclopentene-1,1-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 3-cyclopentene-1,1-dicarboxylate is a versatile cyclic diester that serves as a valuable building block in organic synthesis. Its strained five-membered ring and the presence of a double bond make it amenable to various chemical transformations, including ring-opening reactions. These reactions are of significant interest as they provide access to highly functionalized acyclic molecules that are key intermediates in the synthesis of complex natural products, pharmaceuticals, and other biologically active compounds. The ability to selectively cleave the cyclopentene ring allows for the introduction of new functional groups and the construction of diverse molecular architectures, making it a powerful strategy in medicinal chemistry and drug development.